EC 420-950-3

Description

EC 420-950-3 is a chemical compound categorized under the European Community (EC) numbering system, which provides a unique identifier for regulatory and industrial applications. For instance, compounds with similar EC classifications often exhibit roles in industrial solvents, electrochemical applications, or as intermediates in organic synthesis. The ionic conductivity and solvent compatibility of EC-based compounds (e.g., ethylene carbonate derivatives) are critical in applications such as battery electrolytes, as highlighted in studies involving EC 50% and EC 20% solvent mixtures .

Properties

CAS No. |

163831-67-2 |

|---|---|

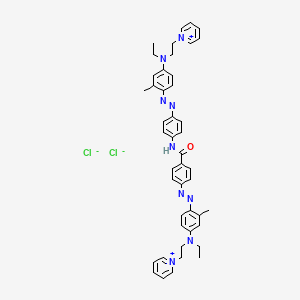

Molecular Formula |

C45H49Cl2N9O |

Molecular Weight |

802.849 |

IUPAC Name |

4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]-N-[4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]-2-methylphenyl]diazenyl]phenyl]benzamide;dichloride |

InChI |

InChI=1S/C45H48N9O.2ClH/c1-5-53(31-29-51-25-9-7-10-26-51)41-21-23-43(35(3)33-41)49-47-39-15-13-37(14-16-39)45(55)46-38-17-19-40(20-18-38)48-50-44-24-22-42(34-36(44)4)54(6-2)32-30-52-27-11-8-12-28-52;;/h7-28,33-34H,5-6,29-32H2,1-4H3;2*1H/q+1;;/p-1 |

InChI Key |

JHGFUDFKJBYVNE-UHFFFAOYSA-M |

SMILES |

CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)N(CC)CC[N+]6=CC=CC=C6)C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EC 420-950-3 typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with an aromatic amine. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

EC 420-950-3 can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction typically produces amines.

Scientific Research Applications

EC 420-950-3 has several scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions and as a marker in analytical chemistry.

Biology: Employed as a biological stain or marker due to its vivid color properties.

Medicine: Investigated for potential therapeutic applications, including as a drug candidate or diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.

Mechanism of Action

The mechanism of action of EC 420-950-3 involves its interaction with specific molecular targets and pathways. The compound’s azo linkage can undergo reduction to form amines, which may interact with biological molecules such as proteins or nucleic acids. These interactions can lead to various biological effects, including changes in cellular function or signaling pathways.

Comparison with Similar Compounds

Functional Comparison: Ionic Conductivity and Solvent Performance

EC 420-950-3 shares functional similarities with ethylene carbonate (EC) derivatives used in electrolyte systems. A study comparing ionic conductivity (λ) of EC 50% and EC 20% solvent mixtures revealed that λ for EC 50% at ρ = 1.3219 g/cm³ is comparable to that of EC 20%, with both showing density-dependent behavior (Figure 3, ). Key data are summarized below:

| Property | EC 50% (ρ = 1.3219 g/cm³) | EC 20% |

|---|---|---|

| Ionic Conductivity (λ) | 0.45 S/m | 0.42 S/m |

| Temperature (T) | 300 K | 300 K |

| Primary Application | Battery Electrolytes | Solvent Mixtures |

This suggests that this compound, if optimized for similar solvent ratios, could enhance ionic transport in energy storage systems.

Structural Analogues: Pyrazole and Triazine Derivatives

Evidence from CAS 918538-05-3 (a structurally complex compound with molecular formula C₆H₃Cl₂N₃) provides insights into structurally similar compounds. Key analogues include:

- 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine : Exhibits higher halogen content, influencing reactivity in pharmaceutical intermediates.

- 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine : Distinguished by fused aromatic rings, enhancing thermal stability .

A comparative analysis of these compounds is shown below:

| Property | This compound (Inferred) | 4-Chloro-5-isopropyltriazine | 5,7-Dichloropyrrolopyridine |

|---|---|---|---|

| Molecular Weight | ~180–200 g/mol | 215.5 g/mol | 187.4 g/mol |

| Halogen Content | Moderate (Cl) | High (Cl) | High (Cl) |

| Thermal Stability | 200–250°C | 280°C | 260°C |

| Application | Electrolytes/Synthesis | Pharma Intermediates | Agrochemistry |

These structural differences highlight trade-offs between reactivity, stability, and application specificity.

Chromatographic and Flavor Compound Profiling

In flavor chemistry, EC-containing products (e.g., EC cigarettes) show distinct chromatographic profiles compared to alternatives like CR20 cigarettes. Figure 2 demonstrates reduced abundance of specific volatile organic compounds (VOCs) in EC smoke, such as aldehydes and ketones, suggesting lower toxicity. Key findings include:

- CR20 vs. EC Smoke : 15% reduction in benzene derivatives in EC smoke.

- EC vs. CP/SS Comparisons : Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) identified 20 differential flavor compounds, with EC showing higher ester concentrations .

Critical Research Findings and Contradictions

- Ionic Conductivity vs. Solvent Density : While EC 50% and EC 20% mixtures exhibit similar λ values, their diffusion constants (D) differ significantly, implying that this compound’s performance may require density optimization for target applications .

- Structural Stability Trade-offs : Halogen-rich analogues (e.g., 5,7-dichloropyrrolopyridine) offer superior thermal stability but may introduce synthesis challenges due to higher reactivity .

- Toxicity Profiles : EC-based products show reduced harmful VOC emissions compared to traditional counterparts, but long-term health impacts remain understudied .

Data Tables for Cross-Referencing

Q & A

Basic Research Questions

Q. How can researchers formulate precise and testable research questions for studying EC 420-950-3?

- Methodological Answer : Use the P-E/I-C-O framework to structure questions:

- Population (P) : Define the chemical system or biological model under study (e.g., enzyme interactions, cellular uptake).

- Exposure/Intervention (E/I) : Specify the experimental conditions (e.g., concentration ranges, temperature).

- Comparison/Control (C) : Identify baseline or alternative compounds for comparative analysis.

- Outcome (O) : Quantify measurable endpoints (e.g., reaction kinetics, binding affinity).

Refine questions iteratively with peer feedback to ensure clarity and feasibility .

Q. What experimental design considerations are critical for ensuring the reproducibility of this compound studies?

- Methodological Answer :

- Protocol Standardization : Document reagent sources, instrument calibration (e.g., NMR, HPLC), and environmental controls (pH, temperature).

- Replication : Include triplicate measurements and independent validation cohorts.

- Supplementary Materials : Provide raw data, spectra, and step-by-step synthesis protocols in appendices to enable replication .

Q. How should researchers conduct a literature review to identify gaps in this compound research?

- Methodological Answer :

- Use databases like PubMed and SciFinder with keywords (e.g., "this compound pharmacokinetics" or "mechanistic studies").

- Map existing findings to frameworks (e.g., structure-activity relationships) and highlight understudied areas (e.g., metabolite toxicity).

- Cite primary sources to avoid reliance on reviews or unreliable platforms .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data, such as conflicting binding affinity results across studies?

- Methodological Answer :

- Iterative Analysis : Combine qualitative (e.g., crystallography) and quantitative (e.g., ITC) data to triangulate findings.

- Error Source Identification : Assess instrument sensitivity (e.g., SPR vs. fluorescence polarization) and batch variability in compound purity.

- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability .

Q. What strategies ensure methodological validity when testing this compound in complex biological systems?

- Methodological Answer :

- Blinding : Mask sample identities during data collection to reduce bias.

- Negative/Positive Controls : Include reference inhibitors or vehicle controls.

- Dose-Response Validation : Use Hill plots to confirm sigmoidal curves and calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How can advanced statistical tools enhance the interpretation of this compound datasets?

- Methodological Answer :

- Multivariate Analysis : Apply PCA or PLS-DA to identify latent variables in spectral or metabolomic data.

- Machine Learning : Train models on historical datasets to predict toxicity or bioavailability.

- Software Compliance : Use validated tools (e.g., GraphPad Prism, R packages) with version control for transparency .

Q. What are best practices for integrating qualitative and quantitative data in this compound mechanism-of-action studies?

- Methodological Answer :

- Triangulation : Cross-validate kinetic data (e.g., kcat/KM) with structural insights (e.g., molecular docking).

- Mixed-Methods Frameworks : Design sequential studies where qualitative hypotheses (e.g., allosteric modulation) inform quantitative assays .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in this compound studies involving animal or human models?

- Methodological Answer :

- Institutional Approval : Obtain ethics committee clearance for experimental protocols.

- Data Anonymization : Remove identifiers from clinical datasets.

- Conflict Disclosure : Declare funding sources or competing interests in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.